2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione 2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 20711-78-8
VCID: VC0184188
InChI: InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3
SMILES: CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione

CAS No.: 20711-78-8

Main Products

VCID: VC0184188

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione - 20711-78-8

CAS No. 20711-78-8
Product Name 2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name 2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Standard InChI InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3
Standard InChIKey WPFYQSJKOJNEMK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4
Canonical SMILES CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4
Solubility 38.6 [ug/mL]
PubChem Compound 89372
Last Modified Nov 11 2021
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